molecular formula C14H12N8OS B6440843 3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549053-69-0

3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No. B6440843
CAS RN: 2549053-69-0
M. Wt: 340.37 g/mol
InChI Key: FNWFEWNPHAKSIH-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . Synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and triazolothiadiazines can vary widely depending on their specific structures and substituents .

Safety and Hazards

The safety and hazards of these compounds can also vary widely and would need to be evaluated on a case-by-case basis. It’s important to note that while some 1,2,4-triazoles and triazolothiadiazines have beneficial medicinal properties, others could potentially be harmful .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

3-cyclopropyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N8OS/c23-13(15-5-9-6-24-14-16-7-17-21(9)14)10-3-4-11-18-19-12(8-1-2-8)22(11)20-10/h3-4,6-8H,1-2,5H2,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWFEWNPHAKSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NCC4=CSC5=NC=NN45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

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